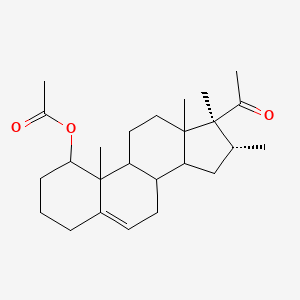![molecular formula C17H13N3O6 B15020641 5-{[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B15020641.png)
5-{[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a furan ring, a diazinane trione core, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, typically using nitric acid and sulfuric acid.
Formation of the Diazinane Trione Core: This involves the cyclization of urea derivatives under controlled conditions.
Final Coupling Reaction: The final step involves coupling the furan ring with the diazinane trione core using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the furan ring and nitrophenyl group.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Halogenated derivatives of the aromatic and furan rings.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used in the development of probes for studying biological systems.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and nitrophenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-{[5-(2,5-Dimethylphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione: Lacks the nitro group, which may affect its reactivity and applications.
5-{[5-(3-Nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione: Similar structure but different substitution pattern on the phenyl ring.
Uniqueness
The presence of both the nitrophenyl group and the furan ring in 5-{[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development and materials science highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C17H13N3O6 |
|---|---|
Molecular Weight |
355.30 g/mol |
IUPAC Name |
5-[[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H13N3O6/c1-8-5-11(9(2)13(6-8)20(24)25)14-4-3-10(26-14)7-12-15(21)18-17(23)19-16(12)22/h3-7H,1-2H3,(H2,18,19,21,22,23) |
InChI Key |
MYIRZCGNDMMBKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-{[(3-aminophenyl)amino]methylidene}-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one](/img/structure/B15020560.png)
![2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B15020561.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B15020576.png)
![(3E)-N-(2-methoxy-5-methylphenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide](/img/structure/B15020583.png)
![5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15020588.png)
![(3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B15020596.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B15020604.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide](/img/structure/B15020608.png)
![(5E)-5-(3,4-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15020616.png)

![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B15020627.png)
![3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B15020632.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol](/img/structure/B15020660.png)
